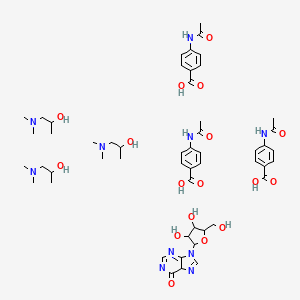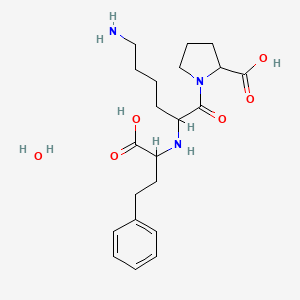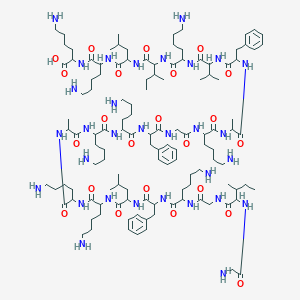![molecular formula C9H8ClN3O2 B14800150 Ethyl 6-chloroimidazo[1,2-A]pyrimidine-2-carboxylate CAS No. 944896-79-1](/img/structure/B14800150.png)
Ethyl 6-chloroimidazo[1,2-A]pyrimidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-chloroimidazo[1,2-A]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine family This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloroimidazo[1,2-A]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-chloroimidazo[1,2-A]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent at the 6th position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of 6-amino or 6-thio derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dechlorinated derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-chloroimidazo[1,2-A]pyrimidine-2-carboxylate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 6-chloroimidazo[1,2-A]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death . The presence of the chloro substituent enhances its binding affinity to the target enzymes, thereby increasing its potency .
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-chloroimidazo[1,2-A]pyrimidine-2-carboxylate can be compared with other similar compounds such as:
Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate: Similar structure but with a bromo substituent instead of chloro, which may affect its reactivity and biological activity.
Ethyl 6-methylimidazo[1,2-A]pyrimidine-2-carboxylate:
Ethyl 6-fluoroimidazo[1,2-A]pyrimidine-2-carboxylate: The presence of a fluoro substituent can enhance its stability and alter its biological activity.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of more complex molecules. Additionally, its promising biological activities highlight its potential as a therapeutic agent.
Eigenschaften
CAS-Nummer |
944896-79-1 |
|---|---|
Molekularformel |
C9H8ClN3O2 |
Molekulargewicht |
225.63 g/mol |
IUPAC-Name |
ethyl 6-chloroimidazo[1,2-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-8(14)7-5-13-4-6(10)3-11-9(13)12-7/h3-5H,2H2,1H3 |
InChI-Schlüssel |
YQNQDEXCNISELQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN2C=C(C=NC2=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Disodium (6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl dihydrogen phosphate](/img/structure/B14800076.png)
![2-[2-(butan-2-yl)phenoxy]-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14800084.png)
![8-Benzyl-6-(4-hydroxyphenyl)-2-(naphthalen-1-ylmethyl)imidazo[1,2-a]pyrazin-4-ium-3-one](/img/structure/B14800086.png)

![2-bromo-1-methyl-6H-imidazo[4,5-d]pyridazin-7-one](/img/structure/B14800100.png)
![2-[(2S)-2-amino-3-(3,4-difluorophenyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14800107.png)


![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1-phenethyl-1H-pyrrol-2(5H)-one](/img/structure/B14800126.png)
![(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B14800139.png)



